Bienvenue dans la boutique en ligne BenchChem!

(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness Permeability Prediction

This compound delivers a distinct 5 hydrogen-bond acceptor (HBA) profile—one more than the closest dihydroisoquinoline analog—enabling exploration of polar binding pocket contacts critical for kinase, GPCR, or protease SAR. Its TPSA of 83.6 Ų (+18.9 Ų over comparators) predicts reduced BBB permeability, making it a rational choice for peripheral target engagement studies where CNS exclusion is required. An XLogP3 of 4.5 supports efficient membrane penetration for cell-based assays. The quinolin-8-yloxy motif, unique among readily available phenylthiazole-pyrrolidine building blocks, serves as a synthetic handle for focused libraries targeting antimalarial, anticancer, and metal-chelating pharmacophores. Supplied at ≥90% purity with full analytical characterization (InChI Key, SMILES), this scaffold ensures SAR reproducibility.

Molecular Formula C23H19N3O2S
Molecular Weight 401.48
CAS No. 2034316-11-3
Cat. No. B2623367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
CAS2034316-11-3
Molecular FormulaC23H19N3O2S
Molecular Weight401.48
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
InChIInChI=1S/C23H19N3O2S/c27-23(19-15-29-22(25-19)17-6-2-1-3-7-17)26-13-11-18(14-26)28-20-10-4-8-16-9-5-12-24-21(16)20/h1-10,12,15,18H,11,13-14H2
InChIKeyXEJGWGWGQQDBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone (CAS 2034316-11-3) – Structural & Property Baseline


The compound (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone (CAS 2034316-11-3) is a synthetic, heterocyclic small molecule (C23H19N3O2S, MW 401.48 g/mol) comprising a 2-phenylthiazole moiety linked via a methanone bridge to a 3-(quinolin-8-yloxy)pyrrolidine scaffold [1]. It contains five hydrogen-bond acceptor sites, no hydrogen-bond donors, and has a computed XLogP3 of 4.5 with a topological polar surface area (TPSA) of 83.6 Ų [1]. Publicly available primary pharmacological data for this exact compound remains extremely limited; the majority of existing information is restricted to vendor-supplied analytical characterisation and computed molecular descriptors [1].

Why Generic Substitution Is Not Viable for (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone


Substituting (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone with the nearest commercially available analogs—such as (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone—alters key physicochemical properties critical to assay performance and downstream SAR interpretation. The target compound's quinolin-8-yloxy group confers distinct hydrogen-bond acceptor capacity, lipophilicity (XLogP3), and polar surface area relative to dihydroisoquinoline or thiophene-substituted analogs [1][2]. Even structurally conservative replacements can shift logP by >0.3 units and TPSA by >15 Ų, parameters known to influence membrane permeability, solubility, and target engagement in cellular assays. For procurement decisions where molecular integrity directly impacts SAR reproducibility, these quantifiable differences preclude casual interchange.

Quantitative Differentiation Evidence for (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone vs. Closest Analogs


Lipophilicity Elevation (XLogP3) vs. Dihydroisoquinoline Analog

The target compound exhibits a computed XLogP3 of 4.5, which is 0.3 log units higher than its closest commercially catalogued analog, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (XLogP3 4.2) [1][2]. In medicinal chemistry, a ΔlogP of 0.3 can correspond to a measurable difference in both passive membrane permeability and non-specific protein binding, influencing cellular assay outcomes.

Lipophilicity Drug-likeness Permeability Prediction

Enhanced Topological Polar Surface Area vs. Dihydroisoquinoline Analog

The topological polar surface area (TPSA) of the target compound is 83.6 Ų, substantially larger than the 64.7 Ų measured for the dihydroisoquinoline analog (CAS 2034358-58-0) [1][2]. A TPSA increase of 18.9 Ų reflects the incorporation of the quinolin-8-yloxy ether linkage, which introduces an additional oxygen atom and alters the nitrogen spatial arrangement relative to the comparator.

Polar Surface Area Oral Absorption Blood-Brain Barrier

Increased Hydrogen-Bond Acceptor Count vs. Dihydroisoquinoline Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites compared to 4 HBA sites in the dihydroisoquinoline analog [1][2]. This additional HBA capacity is attributable to the quinoline nitrogen atom and the ether oxygen in the 8-quinolinyloxy substituent, both absent in the comparator's dihydroisoquinoline system.

Hydrogen Bonding Molecular Recognition Solubility

Molecular Weight and Heavy Atom Count Differentiation from Thiophene and Pyridyl Analogs

At 401.48 g/mol with 29 heavy atoms, the target compound is approximately 12 Da heavier than the dihydroisoquinoline analog (MW 389.51, 28 heavy atoms) [1][2]. This quantitative difference stems from the replacement of a methylene unit in the dihydroisoquinoline with an oxygen atom and an additional nitrogen in the quinoline system. Furthermore, the target compound's molecular weight and complexity exceed those of simpler thiophene-substituted pyrrolidine analogs catalogued within the same phenylthiazole-methanone series [1]. While all compounds fall within lead-like space (MW < 500), the subtle MW increment accompanies concomitant changes in lipophilicity and polar surface area that collectively distinguish the target compound's physicochemical profile.

Molecular Weight Lead-likeness Structural Complexity

Recommended Application Scenarios for (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone Based on Differentiated Properties


Structure-Activity Relationship (SAR) Probes for HBA-Dependent Target Engagement

The target compound's distinct 5 hydrogen-bond acceptor capacity, compared to 4 in the closest analog, makes it a valuable SAR probe for investigating polar interactions in binding pockets where an additional acceptor can establish a key contact. Researchers mapping HBA requirements for kinase, GPCR, or protease targets should prioritize this scaffold when SAR data from the dihydroisoquinoline series suggests that a fifth acceptor site could enhance affinity or selectivity [1].

Peripheral Restriction Studies Leveraging Elevated TPSA

With a TPSA of 83.6 Ų—18.9 Ų higher than the dihydroisoquinoline comparator—this compound is predicted to exhibit reduced passive blood-brain barrier permeability. This property makes it a candidate for peripheral target engagement studies where CNS exclusion is desired, such as in inflammatory or metabolic disease models. The quantifiable TPSA advantage over in-class analogs provides a rational basis for selecting this compound in CNS-avoidance screens [1][2].

Lipophilicity-Driven Cellular Permeability Profiling

The elevated XLogP3 of 4.5 (Δ+0.3 vs. CAS 2034358-58-0) positions this compound favorably for cell-based assays requiring efficient membrane penetration. This lipophilicity increment can be strategically exploited in phenotypic screening campaigns where intracellular target access is rate-limiting. Comparative permeability data across a panel of phenylthiazole-pyrrolidine analogs can further validate the structure-property relationship anchored by this compound's logP value [1][2].

Synthetic Intermediate for Quinoline-Containing Bioactive Libraries

The quinolin-8-yloxy motif, unique among readily available phenylthiazole-pyrrolidine building blocks, serves as a key synthetic handle for constructing focused compound libraries targeting quinoline-associated biological activities, including antimalarial, anticancer, and metal-chelating pharmacophores. The compound's commercial availability at defined purity (≥90%) and its documented set of identifiers (InChI Key, SMILES) facilitate its integration into parallel synthesis workflows and high-throughput screening decks [1].

Quote Request

Request a Quote for (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.